N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-phenylpropanamide
Description
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-phenylpropanamide is a structurally complex organic compound characterized by three key moieties:
A diethylsulfamoyl group (–SO₂–N(CH₂CH₃)₂) at the 5-position of the phenyl ring, which introduces sulfonamide functionality. Sulfonamides are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties .
A methoxy group (–OCH₃) at the 2-position of the phenyl ring, which enhances solubility and influences electronic properties.
A 3-phenylpropanamide backbone, where the propanamide chain (–CH₂CH₂CONH–) bridges the substituted phenyl ring and a terminal phenyl group.
Properties
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-4-22(5-2)27(24,25)17-12-13-19(26-3)18(15-17)21-20(23)14-11-16-9-7-6-8-10-16/h6-10,12-13,15H,4-5,11,14H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAZLIMNXKXVDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-phenylpropanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:
Formation of the diethylsulfamoyl group: This step involves the reaction of diethylamine with a sulfonyl chloride derivative to form the diethylsulfamoyl group.
Attachment of the methoxyphenyl group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction.
Formation of the phenylpropanamide backbone: This step involves the reaction of the intermediate compounds with a suitable amide-forming reagent under controlled conditions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from reduction include amines and alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, leading to the formation of various substituted derivatives.
Scientific Research Applications
Inhibition of Protein Interactions
One of the primary applications of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-phenylpropanamide is its role as an inhibitor of the PRMT5-PBM interaction. This interaction is crucial in the regulation of various cellular processes, including gene expression and cell proliferation.
- Case Study : A study demonstrated that small molecule inhibitors targeting the PRMT5-PBM interface could disrupt the binding of substrate adaptor proteins (SAPs) to PRMT5, leading to reduced methylation of substrates essential for cancer cell survival. The compound was shown to form a covalent bond with cysteine residues in PRMT5, effectively inhibiting its activity in MTAP-deleted cancer cells .
Potential Anticancer Agent
The compound's ability to selectively inhibit PRMT5 makes it a potential therapeutic agent for cancers characterized by MTAP deletion. This selective inhibition can lead to synthetic lethality, where cancer cells lacking MTAP are more susceptible to PRMT5 inhibition.
- Data Table: Efficacy Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| BRD0639 | MTAP-deleted cells | 3 | Inhibits PRMT5-SAP interaction |
| BRD0639 | Wild-type cells | >40 | Minimal effect due to presence of MTAP |
Biotransformation Studies
Research into the biotransformation pathways of this compound has revealed insights into its metabolic fate and potential toxicity.
Mechanism of Action
The mechanism of action of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The diethylsulfamoyl group is known to interact with enzymes and proteins, leading to the inhibition of their activity. This compound also affects various signaling pathways, resulting in changes in cellular processes such as inflammation and microbial growth .
Comparison with Similar Compounds
N-(3,4-dichlorophenyl)propanamide (Propanil)
- Structure : A simple propanamide with a 3,4-dichlorophenyl substituent.
- Use : Herbicide, widely employed in rice cultivation .
- Comparison :
- Propanil lacks the sulfamoyl and methoxy groups present in the target compound.
- The dichlorophenyl group confers strong electrophilic character, enhancing reactivity with plant acetolactate synthase. In contrast, the diethylsulfamoyl group in the target compound may modulate solubility and target specificity.
N-(3-(1-methylethyl)-5-isoxazolyl)-2,6-dimethoxybenzamide (Isoxaben)
- Structure : Benzamide derivative with isoxazolyl and methoxy groups.
- Use : Cellulose biosynthesis inhibitor in herbicides .
- Comparison :
- Both compounds feature methoxy groups, but the target compound’s sulfamoyl group replaces isoxaben’s isoxazole ring. This substitution could alter binding affinity to enzymatic targets.
Sulfonamide/Sulfamoyl-Containing Compounds
3-Chloro-N-phenyl-phthalimide
- Structure : Phthalimide core with chloro and phenyl substituents.
- Use: Monomer for polyimide synthesis .
- Comparison :
- The sulfamoyl group in the target compound replaces the phthalimide’s cyclic imide. Phthalimides are rigid and planar, favoring polymer formation, whereas the propanamide backbone in the target compound offers conformational flexibility.
(S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)-2-(methylsulfonamido)propanamide
- Structure : Complex propanamide with pyrazole, dichlorophenyl, and methylsulfonamido groups.
- Synthesis : Yield: 60% via multi-step coupling .
- Comparison :
- Both compounds contain sulfonamide/sulfamoyl groups, but the target compound’s diethylsulfamoyl group may reduce steric hindrance compared to the methylsulfonamido-pyrazole system. This could influence pharmacokinetic properties like metabolic stability.
Comparison with Other Syntheses :
- The compound in uses hydrazine hydrate and CS₂/KOH for thiadiazole formation, which is less relevant to the target compound’s synthesis .
- The pyrazolyl propanamide in required a 60% yield via stepwise coupling, suggesting that the target compound’s synthesis may face similar efficiency challenges .
Data Table: Key Structural and Functional Comparisons
*Estimated using molecular formula; †Calculated from structure; ‡Approximated based on substituents.
Q & A
Basic Research Questions
Q. What are the critical steps and reagent choices for synthesizing N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-phenylpropanamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the phenylpropanamide backbone. Key reagents include diethylsulfamoyl chloride for sulfonamide formation and methoxy-group protection/deprotection agents (e.g., boron tribromide for demethylation). Reaction conditions (temperature: 60–80°C; solvent: DMF or THF) are optimized via kinetic monitoring using thin-layer chromatography (TLC) to track intermediate formation .
Q. Which spectroscopic techniques are prioritized for structural confirmation of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substituent positions, particularly the diethylsulfamoyl and methoxyphenyl groups. High-resolution mass spectrometry (HRMS) validates molecular mass, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .
Q. How can researchers assess purity and stability during synthesis and storage?
- Methodological Answer : Purity is assessed via HPLC with UV detection (λ = 254 nm) and differential scanning calorimetry (DSC) for crystallinity evaluation. Stability studies under varying pH (e.g., 3.0–9.0) and temperatures (4°C–40°C) are conducted over 6–12 months, with degradation products identified using LC-MS .
Q. What in vitro assays are standard for initial bioactivity screening?
- Methodological Answer : Common assays include:
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram+/Gram– bacteria.
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Fluorometric assays for kinases or proteases .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically resolved?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) require meta-analysis of experimental variables:
- Assay conditions : Compare buffer pH, serum concentration, and incubation time.
- Compound handling : Verify storage stability and solvent effects (DMSO vs. aqueous).
- Statistical rigor : Apply ANOVA with post-hoc tests to assess inter-study variability .
Q. What strategies differentiate primary vs. secondary pharmacological targets?
- Methodological Answer : Use chemoproteomics (e.g., activity-based protein profiling) to identify binding partners. Validate primary targets via CRISPR knockout models and secondary targets through siRNA silencing followed by phenotypic rescue assays .
Q. How do structural modifications influence activity?
- Methodological Answer : SAR studies focus on:
-
Sulfonamide group : Replace diethyl with cyclopropyl to enhance metabolic stability.
-
Methoxy position : Ortho vs. para substitution alters steric hindrance and target affinity.
-
Propanamide linker : Introduce α-methylation to modulate conformational flexibility .
Analog Structure Key Modification Bioactivity Change N-[5-(Cyclopropylsulfamoyl)-...] Cyclopropyl substitution ↑ Metabolic stability (t₁/₂) N-[5-(Diethylsulfamoyl)-4-methoxy...] Methoxy positional isomer ↓ Kinase inhibition (IC₅₀)
Q. How to design multi-target interaction studies for this compound?
- Methodological Answer : Employ polypharmacology networks using:
- Molecular docking : Screen against >100 targets (e.g., GPCRs, kinases) with AutoDock Vina.
- Transcriptomics : RNA-seq on treated cells to identify dysregulated pathways.
- Synergy assays : Combine with known inhibitors (e.g., paclitaxel) to assess combinatorial effects .
Q. How are molecular docking predictions experimentally validated?
- Methodological Answer : Docking results (e.g., binding to COX-2) are validated via:
- Surface plasmon resonance (SPR) : Measure binding kinetics (K_D).
- Thermal shift assay : Monitor target protein melting temperature (ΔT_m) upon ligand binding.
- Mutagenesis : Introduce point mutations (e.g., Arg120Ala in COX-2) to disrupt predicted interactions .
Notes on Data Contradictions
- Synthetic Yields : Variability in yields (40–75%) may stem from trace metal contamination in solvents; use Chelex-treated solvents for reproducibility .
- Bioactivity Conflicts : Discrepancies in antimicrobial activity often arise from differences in bacterial strain virulence factors; standardize using ATCC reference strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
